molecular formula C11H14N2S B1295496 4-Diethylaminophenyl isothiocyanate CAS No. 84381-54-4

4-Diethylaminophenyl isothiocyanate

Cat. No.: B1295496
CAS No.: 84381-54-4
M. Wt: 206.31 g/mol
InChI Key: PGWXUTHWTCRUAM-UHFFFAOYSA-N
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Description

4-Diethylaminophenyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₄N₂S and a molecular weight of 206.307 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with a diethylamino group at the para position. This compound is known for its applications in various fields, including synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Diethylaminophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 1,1’-thiocarbonyldiimidazole with N,N-diethyl-1,4-phenylenediamine . Another method includes the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases such as DBU (down to 2 mol%) under moderate heating (40°C) .

Industrial Production Methods: Industrial production of this compound often involves the use of thiophosgene or its derivatives, which react with primary amines to form the desired isothiocyanate. This method, while effective, requires careful handling due to the toxicity of thiophosgene .

Chemical Reactions Analysis

Types of Reactions: 4-Diethylaminophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form thioureas.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Thioureas: Formed by the reaction with primary or secondary amines.

    Isothiocyanates: Can be further modified to produce various derivatives.

Scientific Research Applications

4-Diethylaminophenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Diethylaminophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity underlies its use in protein labeling and its potential biological activities .

Properties

IUPAC Name

N,N-diethyl-4-isothiocyanatoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWXUTHWTCRUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201004655
Record name N,N-Diethyl-4-isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84381-54-4
Record name 4-Diethylaminophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084381544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-4-isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84381-54-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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